2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate

Description

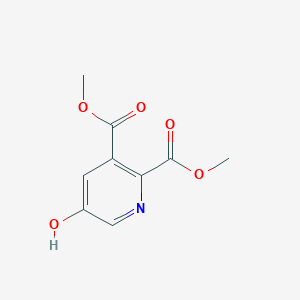

2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate (CAS: 130721-04-9) is a pyridine-based dicarboxylate ester featuring a hydroxyl group at the 5-position and methyl ester groups at the 2- and 3-positions. Its molecular formula is C₁₀H₁₁NO₆, and it is characterized by a purity of 95% (determined via HPLC) . This compound is often utilized in synthetic organic chemistry and pharmaceutical research due to its structural versatility.

Properties

IUPAC Name |

dimethyl 5-hydroxypyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-10-7(6)9(13)15-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUNEECTUYXSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches Using Ammonia-Mediated Reactions

One-Step Cyclization Under Ammonia Gas Pressure

A prominent method for synthesizing pyridine-2,3-dicarboxylate derivatives involves the cyclocondensation of α-chlorooxalacetate esters with propenal derivatives under ammonia gas. As detailed in EP0274379A2, diethyl α-chlorooxalacetate reacts with 2-methyl-2-propenal in a sealed reactor under 1.5 kg/cm² ammonia pressure at 110°C for 4.5 hours. This one-step process avoids intermediate isolation, yielding 5-methyl-2,3-diethoxycarbonylpyridine with 57.6% efficiency. The ammonia gas facilitates the formation of the pyridine ring via nucleophilic attack and subsequent dehydrogenation.

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Trials in amyl alcohol at 110°C achieved 76% yield, whereas toluene at 105°C yielded 60.5%. Elevated temperatures (>100°C) enhance reaction kinetics but may necessitate pressure-resistant equipment.

Table 1: Solvent Effects on Cyclocondensation Yield

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Amyl alcohol | 110 | 4 | 76.0 |

| Toluene | 105 | 4 | 60.5 |

| Benzene | 76 | 5 | 26.1 |

Oxidative Cyclization with Hydrogen Peroxide

Propargylamine and Diethyl Butynedioate as Precursors

CN104447528B discloses an alternative route using propargylamine and diethyl butynedioate in ethanol with hydrogen peroxide (H₂O₂) as an oxidant. At 65°C for 12 hours, this one-pot reaction achieves 82% yield of diethyl pyridine-2,3-dicarboxylate. The mechanism involves H₂O₂-mediated oxidative cyclization, forming the pyridine nucleus through a [2+2+2] cycloaddition pathway.

Reaction Parameter Sensitivity

Lowering the temperature to 50°C reduces the yield to 58%, underscoring the necessity of maintaining 60–70°C. The optimal molar ratio of propargylamine, diethyl butynedioate, and H₂O₂ is 1:1:1.5. Post-reaction workup includes ethanol distillation, ethyl acetate extraction, and reduced-pressure distillation to isolate the product.

Table 2: Impact of Temperature on H₂O₂-Mediated Synthesis

| Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|

| 65 | 12 | 82 |

| 50 | 12 | 58 |

Comparative Analysis of Methodologies

Efficiency and Environmental Considerations

The ammonia-mediated method offers high yields (76%) but requires pressurized ammonia gas, posing safety and handling challenges. In contrast, the H₂O₂ route operates at ambient pressure and uses a green oxidant, aligning with sustainable chemistry principles. However, the latter’s yield (82%) marginally surpasses the former, suggesting context-dependent applicability.

Industrial Scalability

Both methods are scalable, but the H₂O₂ approach minimizes waste generation, as ethanol solvent is recoverable via distillation. The ammonia method generates ammonium salts as byproducts, necessitating additional waste treatment.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylate groups can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate typically involves the reaction of pyridine derivatives with carboxylic acids or their derivatives. The compound is characterized by its stability and the ability to form complexes with various metals, which enhances its utility in different applications.

Antifungal Activity

Recent studies have shown that copper(II) complexes of pyridine derivatives, including those related to this compound, exhibit significant antifungal properties. These complexes have demonstrated effective growth inhibition against various Candida species while showing moderate toxicity towards bacterial strains .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound and its metal complexes on cancer cell lines such as HeLa and KCL-22. Results indicated a dose-dependent cytotoxicity that varied between cell lines, suggesting potential for therapeutic applications in cancer treatment .

Herbicidal Intermediates

The compound serves as an important intermediate in the synthesis of herbicides. For instance, it can be transformed into imidazoline derivatives that are effective against a range of weeds. The preparation of these herbicides utilizes the thermal stability and reactivity of this compound to facilitate efficient production processes with minimal waste .

Coordination Complexes

The ability of this compound to form coordination complexes with metals opens avenues for its use in materials science. These complexes can be utilized in catalysis and as precursors for novel materials with specific electronic or optical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Pyridine Ring

Dimethyl 5-Methylpyridine-2,3-dicarboxylate (CAS: 605-38-9)

- Structure : Lacks the hydroxyl group at the 5-position, replaced by a methyl group.

- Impact : The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to the hydroxylated derivative .

Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate (CAS: 19872-91-4)

- Structure : Hydroxyl group at the 4-position instead of the 5-position.

- Impact : Positional isomerism alters electronic distribution and reactivity. The 4-hydroxyl group may participate in intramolecular hydrogen bonding, affecting tautomerism and stability .

3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure : Incorporates a dichlorophenyl group and a tosyloxypropyl chain.

- Impact : The dichlorophenyl substituent enhances lipophilicity and steric bulk, while the sulfonate group increases reactivity in nucleophilic substitutions .

Ester Group Modifications

Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate (CAS: 1149-24-2)

- Structure : Ethyl esters instead of methyl, with methyl groups at 2- and 6-positions.

- Impact : Ethyl esters increase steric hindrance and reduce hydrolysis rates compared to methyl esters, enhancing metabolic stability in vivo .

3-Ethyl 5-Methyl 4-(2,3-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate Structure: Mixed ethyl/methyl esters and dichlorophenyl substitution.

Physical and Chemical Properties

| Compound (CAS) | Melting Point (°C) | Yield (%) | Stereochemical Purity (ee, %) | Key Substituents |

|---|---|---|---|---|

| 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate (130721-04-9) | Not reported | Not reported | Not reported | 5-OH, 2/3-methyl esters |

| Dimethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyridine-2,3-dicarboxylate (10fa) | 113–115 | 55 | 42 | 4-phenyl, 5-cyano, 6-amino |

| Dimethyl 1-benzamido-5-cyano-4-(4-nitrophenyl)-1,4-dihydropyridine-2,3-dicarboxylate (10ab) | 158–160 | 95 | 46 | 4-nitro, benzamido |

| Diethyl 8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | 243–245 | 51 | Not reported | Nitrophenyl, cyano |

- Key Observations: Steric and Electronic Effects: Nitro (e.g., 10ab) and cyano (e.g., 1l) groups lower yields due to increased steric hindrance or electronic deactivation . Hydrogen Bonding: The 5-hydroxyl group in the target compound likely enhances solubility in protic solvents compared to non-hydroxylated analogs like 10fa .

Biological Activity

2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate (CAS No. 130721-04-9) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with two carboxylate groups and a hydroxyl group, contributing to its diverse chemical reactivity and biological properties. The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on different bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties . It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The compound's mechanism appears to involve the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory mediators .

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines, including HeLa and MCF-7, indicated that this compound has selective cytotoxic effects. The IC50 values were determined to be approximately 100 µM for HeLa cells and 150 µM for MCF-7 cells, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Interaction : It potentially modulates receptors associated with pain and inflammation responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of pyridine-based compounds, including this compound. The results showed a significant reduction in bacterial load in treated groups compared to controls. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. The findings indicated a dose-dependent decrease in TNF-alpha and IL-6 levels, emphasizing its potential as an anti-inflammatory agent .

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 50 | 200 | 250 |

| 100 | 150 | 200 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-dimethyl 5-hydroxypyridine-2,3-dicarboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step esterification and hydroxylation reactions. Key steps include:

- Esterification : Use diethyl or dimethyl dicarboxylate precursors under acid catalysis (e.g., H₂SO₄) in anhydrous conditions to minimize hydrolysis .

- Hydroxylation : Introduce the hydroxyl group at the 5-position using oxidative agents like H₂O₂ or m-CPBA, monitored by TLC to track progress.

- Optimization : Improve yields by controlling temperature (60–80°C), using excess anhydrous methanol to drive esterification, and purifying via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.5 ppm for methyl esters, δ ~8.0 ppm for pyridine protons) to confirm substituent positions and ester groups .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₁NO₆: 241.0584) to confirm purity .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3300 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (Category 2A per GHS) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethanol/water mixtures to obtain single crystals suitable for diffraction .

- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K. Refine structure with SHELXL-97, achieving R-factors < 0.06 .

- Analysis : Confirm orthorhombic symmetry (space group Pbca) and measure bond lengths (e.g., C-O ~1.32 Å for esters) to validate geometry .

Q. How should researchers address contradictory NMR data (e.g., unexpected splitting or shifts) during characterization?

- Methodological Answer :

- Impurity Check : Re-run chromatography or recrystallize to eliminate byproducts (e.g., unreacted diethyl esters) .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydroxyl protons may show solvent-dependent shifts .

- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What strategies can be employed to study the compound’s reactivity in nucleophilic substitution or ester hydrolysis?

- Methodological Answer :

- Kinetic Studies : Monitor ester hydrolysis rates via pH-stat titration under acidic/basic conditions (e.g., 0.1 M NaOH at 25°C) .

- Nucleophilic Attack : React with amines (e.g., benzylamine) in DMF at 80°C, tracking product formation by LC-MS .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites (e.g., C-5 hydroxyl as a nucleophilic center) .

Q. How can researchers design derivatives to enhance biological activity while maintaining structural integrity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the hydroxyl group (e.g., acetylation) or methyl esters (e.g., replace with ethyl for lipophilicity) .

- Bioisosteric Replacement : Substitute the pyridine ring with imidazo[1,2-a]pyridine scaffolds, synthesized via one-pot cyclization .

- In Silico Screening : Dock derivatives into target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.